molecular formula C37H42N2O6 B150267 Isoliensinine CAS No. 6817-41-0

Isoliensinine

Cat. No.: B150267
CAS No.: 6817-41-0
M. Wt: 610.7 g/mol
InChI Key: AJPXZTKPPINUKN-FIRIVFDPSA-N
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Mechanism of Action

Isoliensinine is a bisbenzylisoquinoline alkaloid isolated from Nelumbo nucifera Gaertn, known for its wide range of beneficial effects .

Target of Action

This compound has been found to target multiple pathways in the body. It has shown antitumor activity, cardioprotective effects, antioxidant properties, antidepressant effects, and anti-HIV effects . It also ameliorates Type 2 Diabetes Mellitus (T2DM) with hyperlipidemia and Alzheimer’s disease .

Mode of Action

This compound interacts with its targets in various ways. For instance, it has been reported to induce autophagy by activating the AMPK–TSC2–mTOR signaling pathway in cervical cancer . This interaction leads to changes in the cell, such as the induction of autophagy, which is a cellular process involved in the degradation and recycling of cellular components.

Biochemical Pathways

This compound affects several biochemical pathways. The activation of the AMPK–TSC2–mTOR signaling pathway is one such example . This pathway is crucial for cellular energy homeostasis and plays a significant role in cancer biology. By activating this pathway, this compound can induce autophagy, a process that can lead to cell death in cancer cells .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). It has been suggested that this compound is mainly metabolized in the liver through N-demethylation . A major limitation of this compound is its poor solubility in aqueous media, which can affect its bioavailability .

Result of Action

The action of this compound results in a variety of molecular and cellular effects. For instance, it has been reported to have antitumor activity, showing growth inhibition and significant anti-migration activity in prostate cancer cells . It induces apoptosis and autophagy by activating cleaved caspase-9, cleaved PAPR, Bax, LC3B-II, but decreased Bcl-2 and PARP protein expression in LNCaP cells 24 hours after treatments .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, its poor solubility in aqueous media can limit its effectiveness . Therefore, the development of novel efficient and low-toxicity derivatives of this compound that can overcome this limitation is an area of ongoing research .

Preparation Methods

Synthetic Routes and Reaction Conditions

Isoliensinine can be synthesized through various chemical routes. One common method involves the extraction of water-insoluble total alkaloids from lotus seed cores using a methyl alcohol extraction method. The strong phenolic total alkaloids containing this compound are then separated and purified through crystallization .

Industrial Production Methods

The industrial production of this compound typically involves the extraction and purification from natural sources, such as the lotus seed. The process includes:

Chemical Reactions Analysis

Types of Reactions

Isoliensinine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinone derivatives, while reduction can yield different alkaloid derivatives .

Comparison with Similar Compounds

Isoliensinine is part of the bisbenzylisoquinoline alkaloid family, which includes other compounds such as liensinine and neferine. Compared to these similar compounds, this compound exhibits unique pharmacological properties, such as its potent antiarrhythmic and anticancer activities . While all three compounds share a common structural framework, this compound’s specific molecular interactions and pathways contribute to its distinct therapeutic potential .

List of Similar Compounds

This compound’s unique combination of pharmacological activities and its potential for therapeutic applications make it a valuable compound for further research and development.

Properties

IUPAC Name

(1R)-1-[[4-hydroxy-3-[[(1R)-6-methoxy-1-[(4-methoxyphenyl)methyl]-2-methyl-3,4-dihydro-1H-isoquinolin-7-yl]oxy]phenyl]methyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H42N2O6/c1-38-15-13-26-20-36(44-5)37(22-29(26)30(38)16-23-6-9-27(42-3)10-7-23)45-35-18-24(8-11-32(35)40)17-31-28-21-33(41)34(43-4)19-25(28)12-14-39(31)2/h6-11,18-22,30-31,40-41H,12-17H2,1-5H3/t30-,31-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJPXZTKPPINUKN-FIRIVFDPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)OC)OC4=C(C=CC(=C4)CC5C6=CC(=C(C=C6CCN5C)OC)O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC2=CC(=C(C=C2[C@H]1CC3=CC=C(C=C3)OC)OC4=C(C=CC(=C4)C[C@@H]5C6=CC(=C(C=C6CCN5C)OC)O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H42N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60218346
Record name Isoliensinine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60218346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

610.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6817-41-0
Record name (+)-Isoliensinine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6817-41-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isoliensinine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006817410
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isoliensinine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60218346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does isoliensinine exert its anti-cancer effects?

A1: this compound demonstrates anti-cancer activity through multiple mechanisms. [] It has been shown to induce cell cycle arrest at the G0/G1 phase in cervical cancer cells by upregulating p21 expression and downregulating CDK2 and cyclin E. [] Additionally, it promotes apoptosis by downregulating myeloid cell leukemia 1 expression and activating caspase-9. [] this compound also inhibits the AKT/GSK3α signaling pathway, further contributing to its anti-cancer effects. [, ] In prostate cancer cells, it inhibits 5-α-reductase and androgen receptor expression via the PI3K/AKT pathway, leading to growth inhibition, anti-migration activity, and the induction of apoptosis and autophagy. []

Q2: What is the role of this compound in mitigating pulmonary fibrosis?

A2: this compound demonstrates protective effects against paraquat-induced acute lung injury and pulmonary fibrosis. [] It achieves this by increasing superoxide dismutase (SOD) activity and decreasing malondialdehyde (MDA) content and alkaline phosphatase (ALP) activity. [] this compound also reduces hydroxyproline content and suppresses the expression of transforming growth factor β1 (TGF-β1) and matrix metalloproteinase-2 (MMP-2), key players in fibrosis development. [, ]

Q3: How does this compound impact renal fibrosis?

A3: this compound exhibits promising therapeutic potential for renal interstitial fibrosis (RIF). [] Studies in spontaneously hypertensive rats (SHRs) indicate that it ameliorates renal injury and collagen deposition, partially by inhibiting the TGF-β1/Smad2/3 signaling pathway. [] This inhibition contributes to its ability to reduce fibrosis and protect against renal damage. []

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C38H42N2O6, and its molecular weight is 622.76 g/mol. [, ]

Q5: What spectroscopic data is available for characterizing this compound?

A5: this compound's structure has been elucidated using various spectroscopic techniques, including 1H NMR, 13C NMR, and mass spectrometry (MS). [, , ] These techniques provide detailed information about the compound's structure, including its functional groups and connectivity. [] H/D exchange studies combined with MS analysis have further enhanced the understanding of its fragmentation patterns. []

Q6: What is known about the absorption and distribution of this compound?

A6: this compound exhibits a rapid distribution into various organs, with the highest concentrations observed in the liver, followed by the lung, kidney, and heart. [] It exhibits double absorption peaks after oral administration in rats, suggesting a complex absorption process. []

Q7: What are the major metabolic pathways of this compound?

A7: The primary metabolic pathways of this compound involve N-demethylation and O-demethylation, primarily occurring in the liver. [, ] These processes lead to the formation of metabolites like liensinine, desmethyl-liensinine, and desmethyl-isoliensinine. [, ]

Q8: What in vitro models have been used to study the effects of this compound?

A8: Various cell lines have been employed to investigate the biological activities of this compound, including:

  • Cancer cell lines: Siha, HeLa, Caski, and C33A cervical cancer cells; [] HCT-15 colorectal cancer cells; [, ] LNCaP prostate cancer cells []
  • Other cell lines: PC12 cells for Alzheimer's disease; [] porcine coronary arterial smooth muscle cells (CASMCs) for cardiovascular effects [, ]; microglial cells for neuroinflammation []; osteoclasts for osteoporosis [].

Q9: What in vivo models have been used to study the effects of this compound?

A9: Animal models have been crucial in evaluating the therapeutic potential of this compound. Key models include:

  • Spontaneously hypertensive rats (SHRs): Used to investigate this compound's effect on renal fibrosis and hypertension. [, ]
  • Paraquat-induced lung injury models: Assess the protective effects of this compound against acute lung injury and pulmonary fibrosis. []
  • Bleomycin-induced pulmonary fibrosis models: Evaluate the anti-fibrotic activity of this compound in the lungs. []
  • Ovariectomized (OVX) mice: Used to assess the potential of this compound as a treatment for osteoporosis. []
  • Two-kidney, one-clip (2K1C) hypertensive rats: Used to study the effects of this compound on left ventricular hypertrophy. []

Q10: What analytical methods are used to quantify this compound?

A10: High-performance liquid chromatography (HPLC) coupled with various detectors, such as ultraviolet-visible (UV) detectors and fluorescence detectors (FD), is commonly employed for the quantitative analysis of this compound. [, , ] LC-MS techniques have also been utilized for both quantification and metabolite identification. [, ]

Q11: What methods are used to isolate and purify this compound?

A11: Several techniques have been employed for the isolation and purification of this compound:

  • High-speed counter-current chromatography (HSCCC): This method is highly efficient in separating and purifying this compound from Nelumbo nucifera Gaertn extracts. [, ]
  • Macroporous adsorption resins: Used for the preliminary separation and enrichment of this compound. [, ]
  • Double-column adsorption chromatography: A combination of macroporous adsorption and cation exchange resins for enhanced purification. []

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